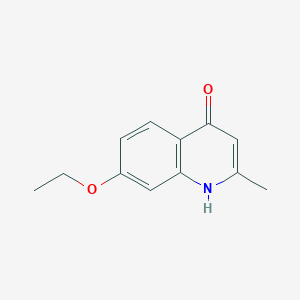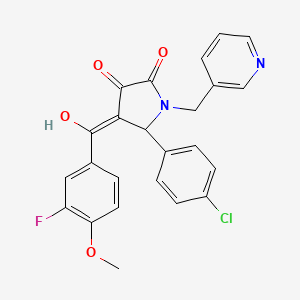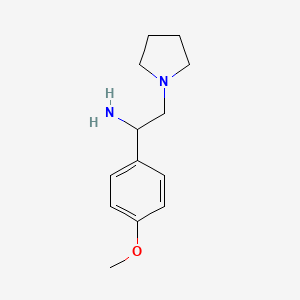
7-Ethoxy-2-methylquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethoxy-2-methylquinolin-4-ol is a quinoline derivative with the molecular formula C12H13NO2. This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. Quinoline derivatives are often explored for their potential biological activities and pharmaceutical applications.
准备方法
The synthesis of 7-Ethoxy-2-methylquinolin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
7-Ethoxy-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-4-one derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline-4-one derivatives, while reduction results in hydroquinoline derivatives.
科学研究应用
7-Ethoxy-2-methylquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in drug development. Their ability to interact with various biological pathways makes them promising candidates for new medications.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 7-Ethoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes essential for DNA replication and repair. This inhibition can lead to the disruption of cellular functions and ultimately cell death, making these compounds effective against cancer cells.
相似化合物的比较
7-Ethoxy-2-methylquinolin-4-ol can be compared with other similar compounds, such as:
6-Ethoxy-2-methylquinolin-4-ol: This compound has a similar structure but with the ethoxy group at the 6-position instead of the 7-position. The change in position can affect its reactivity and biological activity.
4-Hydroxy-2-methylquinoline: This compound lacks the ethoxy group, which can significantly alter its chemical properties and applications.
7-Methoxy-2-methylquinolin-4-ol: The methoxy group in place of the ethoxy group can lead to differences in solubility and reactivity.
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
7-ethoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-3-15-9-4-5-10-11(7-9)13-8(2)6-12(10)14/h4-7H,3H2,1-2H3,(H,13,14) |
InChI 键 |
PPAWNRTVPYMIDK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)C(=O)C=C(N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128215.png)
![6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128220.png)


![5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one](/img/structure/B12128225.png)

![N-(2-methoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d] pyrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B12128235.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12128242.png)
![N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12128248.png)
![methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12128257.png)

![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128265.png)
![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole](/img/structure/B12128267.png)
